molecular formula C10H12 B14686253 Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- CAS No. 36528-62-8

Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)-

Cat. No.: B14686253
CAS No.: 36528-62-8
M. Wt: 132.20 g/mol
InChI Key: FGUYOMZFYKDVOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- typically involves a series of organic reactions. One common method is the Diels-Alder reaction, followed by ring-closing metathesis (RCM) . The Diels-Alder reaction is used to form the bicyclic structure, while RCM is employed to introduce the methylene groups at the 5 and 6 positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo(2.2.2)oct-2-ene, 5,6-bis(methylene)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its rigidity and strain-free nature make it an ideal candidate for various applications in chemistry, biology, and industry .

Properties

CAS No.

36528-62-8

Molecular Formula

C10H12

Molecular Weight

132.20 g/mol

IUPAC Name

5,6-dimethylidenebicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C10H12/c1-7-8(2)10-5-3-9(7)4-6-10/h3,5,9-10H,1-2,4,6H2

InChI Key

FGUYOMZFYKDVOZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCC(C1=C)C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.